molecular formula C13H17ClN2O2 B1397013 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 320419-82-7

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No. B1397013
M. Wt: 268.74 g/mol
InChI Key: QPSRFONEFAWUEH-UHFFFAOYSA-N
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Description

“3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride” is a chemical compound with the CAS Number: 320419-82-7 . It has a molecular weight of 268.74 . The IUPAC name for this compound is 3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2.ClH/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13;/h1-5,14H,6-10H2;1H . This code provides a textual representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 268.74 . It is stored at a temperature of 28 C .

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Research on hydroxycinnamic acids (HCAs) focuses on their antioxidant activity, which is determined by their structure. Studies have shown that the presence of an unsaturated bond in the side chain of HCAs is crucial for their antioxidant activity. Modifications of the aromatic ring, such as alterations in the number and position of hydroxy groups, have been explored to generate more potent antioxidant molecules. This suggests that similar structural analysis and modifications could be relevant for the compound (N. Razzaghi-Asl et al., 2013).

Biological Activity of Heterocyclic Systems

The study of 1,3,4-thiadiazole and oxadiazole heterocycles has identified diverse pharmacological potentials, including antimicrobial, anti-inflammatory, and antitumor activities. These findings highlight the importance of heterocyclic compounds in medicinal chemistry and suggest potential areas of research for related compounds (M. Lelyukh, 2019).

Synthesis Methods and Intermediate Compounds

Research on the synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which is an intermediate for the manufacture of other materials, underscores the importance of developing efficient synthesis methods. This area of research could be relevant for the synthesis and application of the compound (Yanan Qiu et al., 2009).

Anticancer Effects of Natural Compounds

Studies on compounds like baicalein, derived from natural sources, have shown significant anti-cancer activities through various biological processes. This suggests that research into the anticancer potential of various compounds, including the one , could be a valuable area of exploration (B. Bie et al., 2017).

Surface Modifications for Biomedical Applications

Research on polyhydroxyalkanoates (PHAs) and their surface modifications for enhanced biocompatibility and medical applications indicates the importance of tailoring material properties for specific uses. Similar strategies could be applied to modify the surface properties of the compound for biomedical applications (J. Chai et al., 2020).

properties

IUPAC Name

3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13;/h1-5,14H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSRFONEFAWUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)O2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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